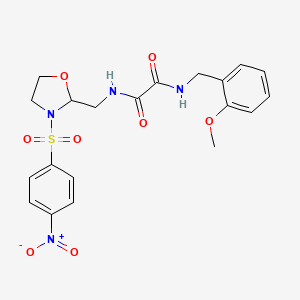
2-(6-Phenyl-pyridazin-3-ylsulfanyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Phenyl-pyridazin-3-ylsulfanyl)-acetamide is a heterocyclic compound that belongs to the class of pyridazine derivatives
Preparation Methods
The synthesis of 2-(6-Phenyl-pyridazin-3-ylsulfanyl)-acetamide typically involves the reaction of 6-phenylpyridazine-3-thiol with chloroacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
2-(6-Phenyl-pyridazin-3-ylsulfanyl)-acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form thiols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or alcohols.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its effects on various biological pathways.
Medicine: It has been investigated for its potential as an anticancer agent, as well as for its antimicrobial and anti-inflammatory properties.
Industry: The compound is used as a corrosion inhibitor for metals, particularly in acidic environments.
Mechanism of Action
The mechanism of action of 2-(6-Phenyl-pyridazin-3-ylsulfanyl)-acetamide involves its interaction with specific molecular targets and pathways. For example, as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective barrier that prevents the metal from reacting with corrosive agents. In biological systems, the compound may inhibit specific enzymes or receptors, thereby modulating various cellular processes .
Comparison with Similar Compounds
2-(6-Phenyl-pyridazin-3-ylsulfanyl)-acetamide can be compared with other similar compounds, such as:
2-(6-Phenyl-pyridazin-3-ylsulfanyl)-acetic acid: This compound has a carboxylic acid group instead of an amide group, which may affect its reactivity and biological activity.
2-(6-Phenyl-pyridazin-3-ylsulfanyl)-acetic acid hydrazide: This compound contains a hydrazide group, which can form additional hydrogen bonds and may have different biological properties.
2-(6-Phenyl-pyridazin-3-ylsulfanyl)-acetic acid (2,4-dihydroxy-benzylidene)-hydrazide: This compound has additional hydroxyl groups, which can increase its solubility and reactivity.
Properties
IUPAC Name |
2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c13-11(16)8-17-12-7-6-10(14-15-12)9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESJHYQKMNZLTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R,3R)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2579083.png)

![2-({1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2579088.png)

![Tert-butyl 2-methyl-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2579093.png)
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2579094.png)




![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2579100.png)



